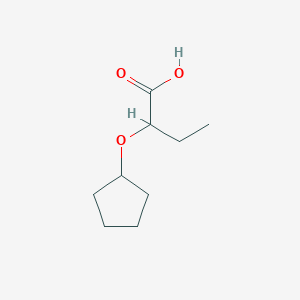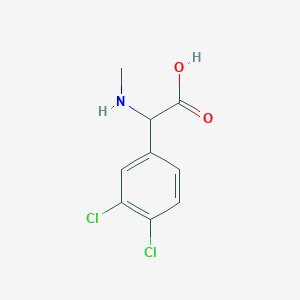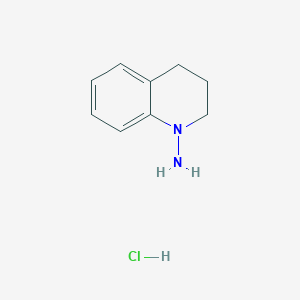
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride
Overview
Description
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a chemical compound with the CAS Number 303801-64-1 . It has a linear formula of C9H13ClN2 . The compound is a yellow solid and has a molecular weight of 184.67 .
Molecular Structure Analysis
The InChI code for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is 1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a yellow solid . It has a molecular weight of 184.67 and a linear formula of C9H13ClN2 . The compound should be stored at a temperature of 0-5°C .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
- 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives have demonstrated antimicrobial and anti-inflammatory activities. A study synthesized novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-ones and assessed their efficacy in antimicrobial and anti-inflammatory domains (Kumar, Fernandes, & Kumar, 2014).
Antioxidant Activity
- Quinolin-5-ylamine derivatives, synthesized through the reaction of quinolin-5-ylamine with different aldehydes and ketones, showed antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) method was used for screening, with one compound exhibiting significant radical scavenging activity (Mallesha, Kendagannaswamy, & Mohana, 2013).
Anticancer Potential
- A new anilino-3H-pyrrolo[3,2-f]quinoline derivative displayed high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. It also blocked the cell cycle in the G(2)/M phase, suggesting a potential as an anti-cancer agent (Via, Gia, Gasparotto, & Ferlin, 2008).
Reactivity and Compound Synthesis
- The reactivity of certain quinolin-2(1H)-one derivatives towards different reagents has been extensively studied. This research has led to the regioselective synthesis of various novel compounds with potential biological activity, highlighting the diverse chemical applications of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives (Abass, Hassanin, Allimony, & Hassan, 2015).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKRYTUCGXZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

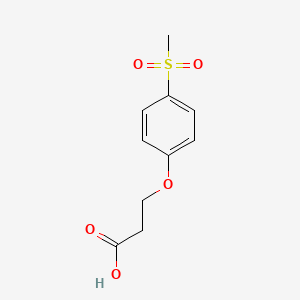

![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
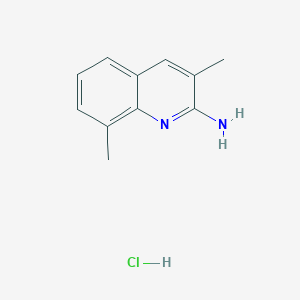
amine](/img/structure/B1371189.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)
![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)
